Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes ethyl, methyl, and trifluoromethyl groups, as well as a phenoxyacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE: shares similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F3NO6S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H20F3NO6S/c1-4-28-18(26)15-11(3)16(19(27)29-5-2)31-17(15)24-14(25)10-30-13-8-6-7-12(9-13)20(21,22)23/h6-9H,4-5,10H2,1-3H3,(H,24,25) |
InChI Key |
FBEKHADUNNOMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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